Cas no 860427-21-0 (5-isothiocyanato-2-methylpyridine)

5-Isothiocyanato-2-methylpyridine is a heterocyclic compound featuring an isothiocyanate functional group attached to a methyl-substituted pyridine ring. This reagent is particularly valuable in organic synthesis and bioconjugation chemistry due to its reactivity with nucleophiles, such as amines and thiols, enabling the formation of stable thiourea or thiazolidine linkages. Its pyridine moiety enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The compound is commonly employed in the derivatization of biomolecules, including proteins and peptides, for applications in labeling, crosslinking, or affinity purification. Its stability and selective reactivity make it a practical choice for researchers in medicinal chemistry and materials science.
5-isothiocyanato-2-methylpyridine structure
860427-21-0 structure
Product name:5-isothiocyanato-2-methylpyridine
CAS No:860427-21-0
MF:C7H6N2S
MW:150.200939655304
CID:4498593
PubChem ID:81547222

5-isothiocyanato-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 5-isothiocyanato-2-methyl-
    • 5-isothiocyanato-2-methylpyridine
    • SCHEMBL21518466
    • 860427-21-0
    • G47333
    • AKOS020125888
    • SY326169
    • 856-064-2
    • EN300-1664836
    • MFCD24124913
    • Inchi: InChI=1S/C7H6N2S/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3
    • InChI Key: NBAODYMCMUGIBS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 150.02516937Da
  • Monoisotopic Mass: 150.02516937Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.3Ų
  • XLogP3: 2.7

5-isothiocyanato-2-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1664836-10.0g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
10g
$2146.0 2023-06-04
Enamine
EN300-1664836-0.05g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
0.05g
$94.0 2023-06-04
Enamine
EN300-1664836-0.25g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
0.25g
$200.0 2023-06-04
Enamine
EN300-1664836-2.5g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
2.5g
$978.0 2023-06-04
Enamine
EN300-1664836-0.1g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
0.1g
$140.0 2023-06-04
Enamine
EN300-1664836-1000mg
5-isothiocyanato-2-methylpyridine
860427-21-0 95.0%
1000mg
$499.0 2023-09-21
1PlusChem
1P01E2KA-5g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
5g
$1852.00 2024-04-21
Aaron
AR01E2SM-50mg
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
50mg
$155.00 2025-02-10
A2B Chem LLC
AX35322-50mg
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
50mg
$134.00 2024-04-19
A2B Chem LLC
AX35322-10g
5-isothiocyanato-2-methylpyridine
860427-21-0 95%
10g
$2294.00 2024-04-19

Additional information on 5-isothiocyanato-2-methylpyridine

5-Isothiocyanato-2-Methylpyridine: A Comprehensive Overview

The compound with CAS No. 860427-21-0, commonly referred to as 5-isothiocyanato-2-methylpyridine, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The isothiocyanato group attached to the pyridine ring at position 5 introduces unique reactivity and functional properties, making it a valuable building block for various chemical transformations.

Recent studies have highlighted the potential of 5-isothiocyanato-2-methylpyridine in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions has been exploited in the development of novel agrochemicals with improved efficacy and reduced environmental impact. For instance, researchers have reported the use of this compound as a precursor for synthesizing insecticides and fungicides, which exhibit enhanced stability and selectivity compared to traditional agents.

In the pharmaceutical industry, 5-isothiocyanato-2-methylpyridine has been employed in the construction of heterocyclic frameworks that mimic natural product structures. These frameworks are crucial for drug discovery programs targeting various diseases, including cancer and infectious diseases. The methyl group at position 2 of the pyridine ring plays a critical role in modulating the electronic properties of the molecule, thereby influencing its reactivity and biological activity.

The synthesis of 5-isothiocyanato-2-methylpyridine typically involves multi-step processes that combine principles from both classical and modern organic chemistry. One common approach involves the reaction of 2-methylpyridine with thiocyanate sources under specific conditions to introduce the isothiocyanato group at position 5. This reaction pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

From a structural perspective, 5-isothiocyanato-2-methylpyridine exhibits a planar geometry due to the aromaticity of the pyridine ring. The isothiocyanato group (-NCS) is electron-withdrawing, which enhances the electrophilic character of the pyridine ring at positions adjacent to it. This property makes it an excellent substrate for electrophilic substitution reactions, further expanding its utility in organic synthesis.

In terms of applications, 5-isothiocyanato-2-methylpyridine has found niche uses in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable covalent bonds with other functional groups makes it a valuable additive for improving the mechanical and thermal properties of polymer matrices.

Looking ahead, ongoing research into 5-isothiocyanato-2-methylpyridine is focused on exploring its potential in green chemistry initiatives. Scientists are investigating methods to synthesize this compound using environmentally friendly reagents and catalysts, aligning with global efforts to reduce chemical waste and energy consumption in industrial processes.

In conclusion, 5-isothiocyanato-2-methylpyridine (CAS No. 860427-21-0) is a versatile compound with significant implications across multiple disciplines within chemistry. Its unique structure and reactivity continue to drive innovation in drug discovery, agrochemical development, and materials science. As research progresses, this molecule is expected to play an even more prominent role in advancing sustainable chemical technologies.

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